3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride
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Overview
Description
3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride is a chemical compound that features a morpholine ring, a propanoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride typically involves the reaction of morpholine with a suitable acylating agent, followed by the introduction of a phenyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-Morpholin-4-yl-3-oxopropyl)azanium;chloride
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
Uniqueness
3-Morpholin-4-ylpropanoyl(phenyl)azanium;chloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-morpholin-4-ylpropanoyl(phenyl)azanium;chloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H |
InChI Key |
UCULFXKUQONPES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)[NH2+]C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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